molecular formula C16H20N4O2 B6363248 2'-(Furan-2-yl)-6'-methyl-5',6'-dihydro-4'h-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazin]-4'-one CAS No. 1253527-92-2

2'-(Furan-2-yl)-6'-methyl-5',6'-dihydro-4'h-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazin]-4'-one

Cat. No.: B6363248
CAS No.: 1253527-92-2
M. Wt: 300.36 g/mol
InChI Key: XODAAHYDAVHQRK-UHFFFAOYSA-N
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Description

2’-(Furan-2-yl)-6’-methyl-5’,6’-dihydro-4’h-spiro[cycloheptane-1,7’-pyrazolo[1,5-d][1,2,4]triazin]-4’-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Furan-2-yl)-6’-methyl-5’,6’-dihydro-4’h-spiro[cycloheptane-1,7’-pyrazolo[1,5-d][1,2,4]triazin]-4’-one typically involves multicomponent reactions. One common method is the one-pot three-component reaction, which involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione, and furan-2-carbaldehyde in the presence of an ionic liquid medium at elevated temperatures . This method is advantageous due to its high yield, short reaction time, and environmentally friendly conditions.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as the use of ionic liquids and solvent-free conditions, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2’-(Furan-2-yl)-6’-methyl-5’,6’-dihydro-4’h-spiro[cycloheptane-1,7’-pyrazolo[1,5-d][1,2,4]triazin]-4’-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, dihydrofuran derivatives, and various substituted furan derivatives.

Scientific Research Applications

2’-(Furan-2-yl)-6’-methyl-5’,6’-dihydro-4’h-spiro[cycloheptane-1,7’-pyrazolo[1,5-d][1,2,4]triazin]-4’-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-(Furan-2-yl)-6’-methyl-5’,6’-dihydro-4’h-spiro[cycloheptane-1,7’-pyrazolo[1,5-d][1,2,4]triazin]-4’-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential pharmacological activities.

    Furan-2-carbaldehyde: A simpler furan derivative used in various organic synthesis reactions.

    1,3,5-Triazine: A class of compounds known for their diverse chemical reactivity and applications.

Uniqueness

2’-(Furan-2-yl)-6’-methyl-5’,6’-dihydro-4’h-spiro[cycloheptane-1,7’-pyrazolo[1,5-d][1,2,4]triazin]-4’-one is unique due to its spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(furan-2-yl)-6-methylspiro[5H-pyrazolo[1,5-d][1,2,4]triazine-7,1'-cycloheptane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-19-16(8-4-2-3-5-9-16)20-13(15(21)18-19)11-12(17-20)14-7-6-10-22-14/h6-7,10-11H,2-5,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODAAHYDAVHQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2(CCCCCC2)N3C(=CC(=N3)C4=CC=CO4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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